molecular formula C17H22ClNO B562559 ent Atomoxetine-d3, Hydrochloride CAS No. 1217703-95-1

ent Atomoxetine-d3, Hydrochloride

Cat. No. B562559
CAS RN: 1217703-95-1
M. Wt: 294.837
InChI Key: LUCXVPAZUDVVBT-GJILKALXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“ent Atomoxetine-d3, Hydrochloride” is a labeled enantiomer of Tomoxetine . It belongs to the Atomoxetine API family . The molecular formula is C17H19D3ClNO, and the molecular weight is 294.83 .


Synthesis Analysis

The synthesis of Atomoxetine has been described in various studies . One method involves the use of DCC and 4-(dimethylamino)pyridine in dichloromethane at 20°C, followed by the use of Candida rugosa lipase and MgCl2 in water and diisopropyl ether for 24 hours at 30°C .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C17H19D3ClNO . This structure includes a chlorine atom (Cl), a nitrogen atom (N), and an oxygen atom (O), along with carbon © and hydrogen (H) atoms .

Mechanism of Action

Atomoxetine, the non-deuterated form of “ent Atomoxetine-d3, Hydrochloride”, is a potent and selective inhibitor of the norepinephrine transporter (NET), which prevents cellular reuptake of norepinephrine throughout the brain . This mechanism of action is thought to improve the symptoms of Attention Deficit Hyperactivity Disorder (ADHD) .

properties

IUPAC Name

(3S)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m0./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCXVPAZUDVVBT-GJILKALXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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